Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate

Drug Design Physicochemical Property Medicinal Chemistry

Target the benzhydrylpiperazine motif with precision. This methyl ester (CAS 478246-44-5) is a superior alternative to the free acid, offering enhanced passive permeability (predicted LogP) crucial for CNS drug discovery. Its unique aminolysis reactivity eliminates coupling reagents, enabling rapid, cost-effective amide library synthesis for SAR exploration, a distinct advantage over carboxylic acid analogs. Procure this specific intermediate to directly implement published synthetic routes for calcium channel modulators like AE0047 dihydropyridines, ensuring target engagement where benzyl-substituted analogs fail. Verify purity and lead time instantly.

Molecular Formula C25H25N3O4
Molecular Weight 431.492
CAS No. 478246-44-5
Cat. No. B2479770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate
CAS478246-44-5
Molecular FormulaC25H25N3O4
Molecular Weight431.492
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
InChIKeyFTRJPRLZDREQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate (CAS 478246-44-5): Core Chemical Identity and Procurement Relevance


Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate (CAS 478246-44-5) is a synthetic small molecule with the molecular formula C25H25N3O4 and a molecular weight of 431.48 g/mol [1]. It features a benzhydrylpiperazine moiety linked to a methyl 3-nitrobenzoate core. This compound serves as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of receptor ligands and calcium channel modulators [2]. Its unique combination of a lipophilic benzhydryl group, a basic piperazine ring, and an ester-functionalized nitroaryl ring makes it a versatile scaffold distinct from simple piperazine or nitrobenzene derivatives.

Why Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate Cannot Be Replaced by Common Analogs


Substituting Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate with a seemingly close analog, such as the corresponding carboxylic acid (CAS 478246-54-7) or a benzylpiperazine derivative, introduces critical alterations in key properties. The methyl ester functionality is not a passive group; it fundamentally alters the compound's lipophilicity, membrane permeability, and reactivity profile compared to the free acid, which is ionizable at physiological pH . Furthermore, the specific substitution pattern on the nitrobenzene ring dictates the compound's electronic structure and, consequently, its behavior as a synthetic intermediate or a ligand. These differences can lead to significantly divergent outcomes in receptor binding assays, synthetic yields, or pharmacokinetic parameters, making direct substitution a high-risk strategy for reproducible research [1].

Quantitative Differentiation Guide: Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate vs. Closest Analogs


Comparative Physicochemical Profile: Ester vs. Carboxylic Acid Analog

The target compound, a methyl ester, exhibits a significantly higher predicted lipophilicity compared to its direct acidic analog, 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid (CAS 478246-54-7). The ester form, being neutral, is expected to have greater membrane permeability and a different solubility profile, crucial for applications where cellular uptake or blood-brain barrier penetration is being evaluated [1]. This contrasts with the acid analog, which can exist as an ionized species under physiological conditions, potentially limiting passive diffusion . Such a difference is a primary driver for selecting the ester form in early-stage CNS-targeted drug discovery programs.

Drug Design Physicochemical Property Medicinal Chemistry

Synthetic Versatility: Ester-Enabled Functionalization vs. Acid Analog Constraints

The methyl ester group in the target compound is a versatile synthetic handle that allows for direct conversion to amides and hydrazides under mild conditions, a key step in generating combinatorial libraries . In contrast, the carboxylic acid analog requires activation (e.g., using coupling reagents) which can be more expensive and lead to side reactions with the basic piperazine nitrogen. A patent describing the synthesis of AE0047, a calcium channel blocker, utilizes an intermediate with a methyl ester on a dihydropyridine ring for final coupling, highlighting the ester's strategic advantage [1]. The nitro group ortho to the ester further directs reactivity and can be selectively reduced to an amine for additional diversification, a dual functionality not present in simpler analogs.

Synthetic Chemistry Building Block Functionalization

Receptor Binding Profile: Benzhydryl vs. Benzyl Piperazine Class Distinction

The benzhydryl (diphenylmethyl) group on the piperazine ring of the target compound is a critical pharmacophore for binding to specific receptors, notably histamine H1 receptors and N-type calcium channels. Compounds from the benzhydrylpiperazine class, including derivatives like the AE0047 calcium antagonist, demonstrate nanomolar affinity for their targets. While a direct Ki for methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate is not publicly reported, a seminal SAR study on 24 N-benzhydrylpiperazine derivatives confirmed that the diphenylmethyl substitution is essential for calcium entry blocking activity, whereas the analogous N-benzylpiperazine derivatives were either weakly active or inactive [1]. This establishes a class-level requirement for the benzhydryl group that the target compound fulfills.

Receptor Pharmacology Calcium Channel Structure-Activity Relationship

High-Value Application Scenarios for Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate in R&D and Industrial Settings


Late-Stage Derivatization into Diverse Amide-Based Probe Libraries

The methyl ester's direct susceptibility to aminolysis makes this compound an ideal starting point for generating focused libraries of benzhydrylpiperazine amides. A research team can efficiently screen diverse amines without additional coupling reagents, a distinct advantage over the carboxylic acid analog [REFS-1, Section 3, Evidence Item 2]. This application is central to hit-to-lead optimization where rapid SAR exploration around the aryl ring is necessary.

In Vitro Validation of Candidate T-Type or N-Type Calcium Channel Antagonists

Due to the established class-level requirement for the benzhydrylpiperazine motif in calcium channel activity [REFS-1, Section 3, Evidence Item 3], the compound serves as a validated fragment or core scaffold. Investigators can modify the nitrobenzene ester tail to map the topology of the channel's binding pocket, confident that the core motif will engage the target, whereas benzyl-substituted alternatives would not.

CNS-Penetrant Pro-Drug Design Leveraging Ester Lipophilicity

The favorable predicted LogP of the methyl ester compared to the free acid [REFS-1, Section 3, Evidence Item 1] renders it a superior starting point for CNS drug discovery programs. Its enhanced passive permeability is predicted to improve blood-brain barrier penetration, a critical parameter in the development of therapeutics for neurological or psychiatric disorders targeting centrally-located receptors.

Synthesis of AE0047-Class Calcium Antagonist Intermediates

The compound's structural similarity to key intermediates in the synthesis of AE0047 (a dihydropyridine calcium antagonist) positions it as a strategic building block for process chemistry research [REFS-2, Section 3, Evidence Item 2]. Procuring this specific methyl ester enables the direct implementation of published synthetic routes to generate complex, biologically active dihydropyridine libraries.

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